![molecular formula C8H10N2O B1273664 2-Amino-4-methylbenzamide CAS No. 39549-79-6](/img/structure/B1273664.png)
2-Amino-4-methylbenzamide
Overview
Description
2-Amino-4-methylbenzamide is a chemical compound with the empirical formula C8H10N2O . It has a molecular weight of 150.18 .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-methylbenzamide consists of a benzene ring substituted with an amide group (C(N)=O) and an amino group (N) at the 2nd and 4th positions, respectively. There is also a methyl group (CH3) attached to the benzene ring .Physical And Chemical Properties Analysis
2-Amino-4-methylbenzamide is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Antibacterial Activity
One of the applications of 2-Amino-4-methylbenzamide is in the field of antibacterial research. Compounds derived from 2-Amino-4-methylbenzamide have been shown to exhibit effective metal chelate activity and have been tested for in vitro antibacterial activity against various gram-positive and gram-negative bacteria .
Antioxidant Activity
Additionally, derivatives of 2-Amino-4-methylbenzamide have been characterized for their antioxidant activities. This application is significant in the context of preventing oxidative stress-related diseases .
Anticancer Activity
Another promising application is in anticancer research. New derivatives containing 2-Amino-4-methylbenzamide have been synthesized and evaluated for their in vitro and in silico anticancer activities. These compounds are considered potential protein kinase inhibitors, which are a class of drugs that can treat cancer by blocking certain enzymes (kinases) involved in the growth and spread of cancer cells .
Synthesis of Benzaldehyde Derivatives
In synthetic chemistry, 2-Amino-4-methylbenzamide has been used in the dehydrogenative conversion of benzaldehydes to produce various benzaldehyde derivatives. This process is crucial for creating compounds with potential pharmacological applications .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-methylbenzamide is Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.
Biochemical Pathways
The compound affects the gene expression pathway by inhibiting HDACs . This results in increased acetylation of histones, leading to a more relaxed chromatin structure and increased gene expression . The specific genes affected would depend on the cell type and the presence of other regulatory factors.
Result of Action
The result of the action of 2-Amino-4-methylbenzamide is an increase in the expression of certain genes, including the FXN gene in Friedreich’s Ataxia neuronal cells . This could potentially lead to increased production of the frataxin protein, which is deficient in individuals with Friedreich’s Ataxia .
properties
IUPAC Name |
2-amino-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHKZVAPXHIWJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384257 | |
Record name | 2-amino-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methylbenzamide | |
CAS RN |
39549-79-6 | |
Record name | 2-amino-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.